molecular formula C20H20N4O2 B2951821 1-([2,4'-Bipyridin]-3-ylmethyl)-3-(2-ethoxyphenyl)urea CAS No. 2034321-14-5

1-([2,4'-Bipyridin]-3-ylmethyl)-3-(2-ethoxyphenyl)urea

Cat. No. B2951821
CAS RN: 2034321-14-5
M. Wt: 348.406
InChI Key: TXDPXPLJDFGLRH-UHFFFAOYSA-N
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Description

Urea, also known as carbamide, is a highly significant organic compound with the formula CO(NH2)2 . It plays a crucial role in a number of biological and industrial contexts, which is attributed to its unique chemical properties and composition .


Synthesis Analysis

Ureas have been traditionally synthesized by methodologies mainly based on the use of dangerous reagents such as phosgene and isocyanates . In recent years, these reagents have been increasingly substituted by cleaner alternative and inherently safer compounds .


Chemical Reactions Analysis

Urea can undergo a variety of chemical reactions. For example, it can be hydrolyzed to produce ammonia and carbon dioxide . In addition, urea can be used in the denaturation of proteins, a process that involves breaking down the complex structure of proteins into their constituent amino acids .


Physical And Chemical Properties Analysis

Urea is a solid at room temperature and is highly soluble in water . It is also hygroscopic, meaning it readily absorbs moisture from the air .

Scientific Research Applications

Urea Oxidation Reaction (UOR) for Hydrogen Production

The urea oxidation reaction (UOR) is a critical process for urea-assisted water splitting to produce hydrogen. This compound can potentially serve as an efficient electrocatalyst, promoting the UOR by overcoming the sluggish kinetics associated with the reaction . The ability to facilitate this reaction opens up avenues for sustainable hydrogen production, which is a cornerstone of the emerging hydrogen economy.

Direct Urea Fuel Cells

In direct urea fuel cells, the compound can be utilized to enhance the electrochemical degradation of urea-containing wastewater. By serving as a catalyst, it can improve the efficiency of fuel cells that use urea as a fuel source, thus contributing to the development of more sustainable energy systems .

Electrocatalysis in Alkaline Media

The compound’s role in electrocatalysis, particularly in alkaline media, is significant for energy-saving hydrogen production. It can act as a non-precious material catalyst, which is especially relevant given the abundance of nickel-based catalysts and the ongoing efforts to improve their performance .

Bifunctional Electrocatalyst Development

The research into this compound can lead to the development of advanced bifunctional electrocatalysts. These catalysts are essential for enhancing both the kinetics and thermodynamics of reactions like urea electrolysis, which is pivotal for energy-efficient hydrogen production .

Solar-Driven Urea Electrolysis

This compound could play a role in the advancement of solar-driven urea electrolysis. By integrating with solar energy systems, it can help in harnessing renewable energy sources for the electrolysis process, thereby reducing the reliance on conventional energy sources .

Mechanistic Insights into Urea-Based Technologies

Understanding the reaction mechanism of UOR is crucial for the design of efficient electrocatalysts. The compound can provide insights into the generation of catalytically active species and the construction of dual active sites, which are vital for the practical application of urea-based technologies .

Safety and Hazards

Urea itself is generally safe to handle, but it can pose environmental and safety risks if not managed properly. For example, its decomposition in soil or water releases nitrate, which can leach into groundwater or run off into water bodies, contributing to eutrophication .

Future Directions

The future of urea and its derivatives lies in the development of safer and more environmentally friendly synthesis methods . There is also ongoing research into the use of urea in various industrial applications, such as in the production of fertilizers and in the automotive industry .

properties

IUPAC Name

1-(2-ethoxyphenyl)-3-[(2-pyridin-4-ylpyridin-3-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2/c1-2-26-18-8-4-3-7-17(18)24-20(25)23-14-16-6-5-11-22-19(16)15-9-12-21-13-10-15/h3-13H,2,14H2,1H3,(H2,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXDPXPLJDFGLRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)NCC2=C(N=CC=C2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-([2,4'-Bipyridin]-3-ylmethyl)-3-(2-ethoxyphenyl)urea

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